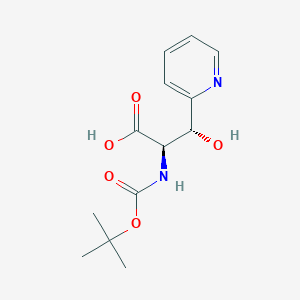

Boc-D-threo-3-(pyridin-2-yl)serine

Description

Boc-D-threo-3-(pyridin-2-yl)serine is a synthetic derivative of D-serine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the 3-position of the serine backbone is substituted with a pyridin-2-yl moiety. This modification enhances its stability and lipophilicity, making it suitable for applications in peptide synthesis and medicinal chemistry.

Properties

IUPAC Name |

(2R,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5/c1-13(2,3)20-12(19)15-9(11(17)18)10(16)8-6-4-5-7-14-8/h4-7,9-10,16H,1-3H3,(H,15,19)(H,17,18)/t9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYXNRDGPTYQBP-ZJUUUORDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CC=CC=N1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]([C@H](C1=CC=CC=N1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Procedure:

-

Reaction Conditions : D-serine is dissolved in a sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) aqueous solution (pH 10–12). Boc₂O is added in batches to minimize side reactions, with yields exceeding 90% under optimized conditions.

-

Purification : The crude product is extracted with organic solvents (e.g., tetrahydrofuran), washed to neutrality, and crystallized using petroleum ether.

Table 1: Boc Protection Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| pH | 10–12 | Prevents hydrolysis of Boc group |

| Temperature | 0–25°C | Minimizes racemization |

| Solvent | H₂O/THF | Enhances solubility |

| Catalyst | Yield (%) | Stereopurity (ee) |

|---|---|---|

| Pd(PPh₃)₄ | 78 | 98 |

| PdCl₂(dppf) | 85 | 99 |

| Pd(OAc)₂/XPhos | 82 | 97 |

Stereochemical Control: Ensuring D-Threo Configuration

The threo configuration (2R,3R) is critical for biological activity. Two primary methods ensure stereochemical fidelity:

A. Chiral Auxiliary-Mediated Synthesis

B. Kinetic Resolution via Enzymatic Catalysis

Final Deprotection and Purification

The tert-butyloxycarbonyl (Boc) group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), followed by neutralization and crystallization.

Purification Techniques :

-

Reverse-Phase HPLC : Achieves >98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

-

Chiral Chromatography : Resolves residual enantiomers using cellulose-based columns.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Evaluation

| Method | Total Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Boc Protection + Suzuki Coupling | 62 | 98 | 120 |

| Enzymatic Resolution | 58 | 97 | 180 |

| Chiral Auxiliary | 70 | 99 | 220 |

Case Study: Industrial-Scale Production

A 2024 pilot study demonstrated the scalability of the Suzuki-Miyaura route:

Chemical Reactions Analysis

Types of Reactions

Boc-D-threo-3-(pyridin-2-yl)serine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the pyridin-2-yl group to a piperidine ring.

Substitution: Nucleophilic substitution reactions can replace the Boc group with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce piperidine derivatives. Substitution reactions can result in a variety of functionalized serine derivatives .

Scientific Research Applications

Peptide Synthesis

Overview : Boc-D-threo-3-(pyridin-2-yl)serine serves as a crucial component in the synthesis of peptides. Its structure allows for modifications that enhance the biological activity and stability of the resulting peptides.

Key Features :

- Building Block : It is utilized in creating modified peptides that can exhibit improved properties compared to their natural counterparts.

- Stability : The presence of the Boc (tert-butyloxycarbonyl) protecting group provides stability during synthesis, facilitating selective reactions without compromising the amino group's reactivity .

Drug Development

Role in Pharmaceuticals : The compound is pivotal in developing new drugs, particularly those targeting neurological disorders. Its structural similarity to natural amino acids aids in mimicking biological functions.

Case Studies :

- Neurobiology Applications : Research has demonstrated its effectiveness in studies related to neurotransmitter function, which is crucial for understanding various neurological conditions .

- Bioisosteric Modifications : The compound's bioisosteric properties allow for modifications that can enhance drug potency and selectivity, as seen in various drug design strategies .

Bioconjugation

Functionality : this compound is employed in bioconjugation processes, which are essential for targeted therapy and diagnostics.

Applications :

- Drug Targeting : The ability to conjugate drugs or imaging agents to proteins enables researchers to create targeted therapies that improve treatment efficacy while minimizing side effects .

Research in Neurobiology

Importance in Research : This compound has shown promise in neurobiology studies, particularly in understanding amino acid interactions within neurotransmitter systems.

Research Findings :

- Studies have indicated that modifications of this compound can lead to enhanced interactions with neurotransmitter receptors, providing insights into potential therapeutic applications for conditions like depression and anxiety .

Custom Synthesis

Tailored Solutions : this compound is often requested for custom synthesis projects, allowing researchers to tailor compounds for specific experimental needs.

| Application Area | Description |

|---|---|

| Peptide Synthesis | Essential building block for modified peptides with enhanced biological activity |

| Drug Development | Key role in developing drugs targeting neurological disorders |

| Bioconjugation | Enables targeted therapy through drug/protein conjugation |

| Neurobiology Research | Valuable for studying neurotransmitter functions |

| Custom Synthesis | Provides tailored solutions for specific research needs |

Mechanism of Action

The mechanism of action of Boc-D-threo-3-(pyridin-2-yl)serine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-yl group can form hydrogen bonds and π-π interactions with target proteins, while the Boc group provides steric protection and enhances the compound’s stability. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of Boc-D-threo-3-(pyridin-2-yl)serine lies in its Boc-protected amino acid core and pyridin-2-yl substitution. Below is a comparison with structurally related compounds:

Key Observations :

- This compound is distinguished by its amino acid backbone, contrasting with the aromatic aldehydes (I, II) and heterocyclic frameworks (Me-pn, boronic acid derivatives).

- The Boc group enhances steric protection, reducing unwanted side reactions during peptide synthesis compared to unprotected analogs like D-serine .

Physicochemical Properties

- Lipophilicity : The Boc group in this compound increases hydrophobicity compared to D-serine, enhancing membrane permeability .

- Reactivity : The pyridin-2-yl group enables coordination with metals (similar to Me-pn in hydrogen production ), while the boronic acid derivative () is tailored for cross-coupling reactivity .

Biological Activity

Boc-D-threo-3-(pyridin-2-yl)serine is a synthetic amino acid derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry and peptide synthesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : C₁₃H₁₈N₂O₅

- Molecular Weight : 270.29 g/mol

The compound features a Boc (tert-butyloxycarbonyl) protecting group, which enhances its stability and facilitates selective reactions during peptide synthesis. The pyridine ring contributes to its unique biological properties, making it an important building block in drug design.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, particularly those involving serine residues. This interaction can lead to inhibition of enzymatic activity, which is crucial for developing enzyme inhibitors in therapeutic contexts .

- Neurotransmitter Modulation : Due to its structural similarity to natural amino acids, this compound may influence neurotransmitter systems, making it a candidate for studying neurological disorders .

- Antiproliferative Activity : Research indicates that derivatives of pyridine-containing compounds exhibit antiproliferative effects against various cancer cell lines, suggesting potential applications in oncology .

Applications in Drug Development

This compound has several notable applications:

- Peptide Synthesis : It serves as a crucial building block for synthesizing biologically active peptides. The Boc group allows for selective reactions that enhance peptide assembly efficiency .

- Drug Design : The compound's structural features make it valuable in designing new pharmaceuticals targeting neurological disorders and cancer .

- Bioconjugation : It can be linked to other molecules, such as drugs or imaging agents, improving their delivery and therapeutic efficacy .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Anticancer Studies : A study evaluated the antiproliferative activity of related pyridine derivatives against breast, colon, and lung cancer cell lines. The results indicated significant growth inhibition, suggesting that similar compounds could be developed into effective anticancer agents .

- Neurobiology Research : In studies focused on neurotransmitter function, this compound was used to investigate its role in modulating synaptic transmission and potential therapeutic effects in neurodegenerative diseases .

Summary Table of Biological Activities

Q & A

Q. How can researchers reconcile conflicting bioactivity data across different assay systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.